molecular formula C7H15Cl2N3 B1439251 [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride CAS No. 936939-96-7

[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride

Cat. No.: B1439251
CAS No.: 936939-96-7
M. Wt: 212.12 g/mol
InChI Key: AUVXTOOOKPSVBA-UHFFFAOYSA-N
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Description

The compound “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “this compound” would require further analysis.


Chemical Reactions Analysis

Pyrazole-based compounds can undergo various chemical reactions. For example, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary widely. For example, 3,5-dimethyl-1H-pyrazol-4-amine, a related compound, is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of compounds related to [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine and evaluated them for antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity.

Chemical Synthesis Applications

  • Facile Synthesis of Flexible Ligands : Potapov et al. (2007) in their study published in the European Journal of Organic Chemistry, described a facile procedure involving the reaction of pyrazoles with various compounds to prepare ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine. This study demonstrates the compound's utility in synthesizing flexible ligands (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

  • Synthesis of Schiff Bases and Azetidinones : Rafah F. Al-Smaisim (2012) explored the synthesis of various Schiff bases and azetidinones using 3,5-dimethyl-1H-pyrazole derivatives, showcasing the compound's role in creating structurally diverse chemical entities with potential biological activities (Al-Smaisim, 2012).

  • Metal(II) Complexes with Pyrazolyl Ligands : A study by Massoud et al. (2015) focused on the synthesis of metal(II) complexes using pyrazole-based ligands, including those related to [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine. These complexes have potential applications in catalysis and material science (Massoud et al., 2015).

  • Catalysis in Polymerization Processes : Obuah et al. (2014) discussed the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, highlighting the compound's potential in catalytic processes (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Cytotoxic Activities

Mechanism of Action

The mechanism of action of pyrazole-based compounds can vary depending on their specific structure and the context in which they are used. For example, some pyrazole-based ligands have been found to exhibit catalytic activity in the oxidation reaction of catechol to o-quinone .

Safety and Hazards

The safety and hazards associated with pyrazole-based compounds can vary depending on their specific structure. For example, [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to GHS labelling .

Future Directions

Pyrazole-based compounds have been the subject of ongoing research due to their wide range of potential applications. For example, a series of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized and assessed in the ring-opening polymerization of rac-lactide .

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVXTOOOKPSVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
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[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride

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